N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide
Description
Properties
CAS No. |
55296-95-2 |
|---|---|
Molecular Formula |
C26H25N7O5 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C26H25N7O5/c1-3-31(13-7-10-19-8-5-4-6-9-19)21-11-12-23(24(15-21)28-18(2)34)29-30-26-20(17-27)14-22(32(35)36)16-25(26)33(37)38/h4-6,8-9,11-12,14-16H,3,7,10,13H2,1-2H3,(H,28,34) |
InChI Key |
CYYCCUUGSBQUBI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Diazonium Salt
- The starting material is typically a 2-amino-4,6-dinitrobenzonitrile or a closely related derivative.
- Diazotization is carried out by treating the aromatic amine with sodium nitrite (NaNO2) in acidic conditions (usually hydrochloric acid) at low temperatures (0–5 °C) to form the diazonium salt.
- The presence of electron-withdrawing groups (cyano and nitro) stabilizes the diazonium intermediate, facilitating the subsequent coupling step.
Preparation of the Coupling Component
- The coupling partner is a substituted aniline derivative bearing the ethyl(3-phenylpropyl)amino group and an acetamide moiety.
- This intermediate can be synthesized by alkylation of an aniline with ethyl(3-phenylpropyl)amine followed by acetylation to introduce the acetamide group.
- Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.
Azo Coupling Reaction
- The diazonium salt solution is slowly added to a cooled solution of the coupling component under alkaline or neutral conditions.
- The coupling reaction proceeds via electrophilic aromatic substitution, forming the azo bond between the diazonium salt and the activated aromatic ring of the coupling partner.
- The reaction mixture is stirred at low temperature to maintain stability and maximize yield.
- The product precipitates out or is extracted using organic solvents, followed by purification steps such as recrystallization or chromatography.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | pH/Medium | Notes |
|---|---|---|---|---|
| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 °C | Acidic (pH ~1-2) | Low temperature to stabilize diazonium salt |
| Coupling partner prep | Alkylation with ethyl(3-phenylpropyl)amine + acetylation | Reflux (varies) | Neutral to basic | Control stoichiometry to avoid side products |
| Azo coupling | Diazonium salt + coupling component | 0–10 °C | Neutral to slightly alkaline | Slow addition, stirring for several hours |
| Purification | Recrystallization or chromatography | Ambient to mild heat | N/A | Solvent choice depends on solubility |
Research Findings and Optimization
- The presence of strong electron-withdrawing groups (cyano and dinitro) on the diazonium precursor enhances the electrophilicity of the diazonium ion, improving coupling efficiency.
- The bulky ethyl(3-phenylpropyl)amino substituent on the coupling partner requires careful control of reaction conditions to prevent steric hindrance affecting azo bond formation.
- Purification methods such as recrystallization from suitable solvents (e.g., ethanol, acetone) yield high-purity products with characteristic melting points and spectral properties confirming structure.
- Analytical techniques including UV-Vis spectroscopy, NMR, and mass spectrometry are used to confirm the azo linkage and substitution pattern.
Summary Table of Key Physical and Chemical Properties Relevant to Preparation
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various electrophiles or nucleophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo linkage typically results in the formation of corresponding amines .
Scientific Research Applications
N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structural Features
The target compound shares a common scaffold with several azo-acetamide derivatives, differing primarily in the substituents on the aromatic amine group. Key analogs include:
*Calculated based on molecular formula.
Key Observations :
- Steric Effects: The ethyl(3-phenylpropyl)amino group in the target compound introduces greater steric hindrance than diethylamino or dipropylamino analogs, likely reducing molecular planarity and affecting crystal packing .
- Electronic Effects: The cyano and nitro groups stabilize the azo linkage through electron withdrawal, a feature conserved across all analogs .
- Hydrogen Bonding : Intramolecular hydrogen bonds (e.g., N–H⋯N in 24170-60-3) enhance stability; bulky substituents may disrupt such interactions in the target compound .
Physicochemical Properties
Solubility and Lipophilicity
- LogP: The diethylamino analog (24170-60-3) has a LogP of 4.20, indicating moderate lipophilicity . The target compound’s 3-phenylpropyl group likely increases LogP significantly (>5.0), enhancing solubility in nonpolar solvents but reducing aqueous solubility.
- HPLC Behavior: The diethylamino analog is separable on a Newcrom R1 column, suggesting polar interactions; the target compound may require adjusted mobile phases due to higher hydrophobicity .
Thermal and Crystallographic Properties
- Crystal System: The diethylamino analog crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 5.0995 Å, b = 30.792 Å, c = 12.7211 Å . The bulky substituent in the target compound may expand unit cell dimensions or alter symmetry.
- Melting Point : Steric hindrance in the target compound could lower melting points compared to planar analogs like 24170-60-3.
Biological Activity
N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide (commonly referred to as the compound ) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H19N7O5
- Molecular Weight : 397.4 g/mol
- CAS Number : 90383
The structure features a dinitrophenyl group, which is known for its reactivity and potential biological implications, particularly in relation to mutagenicity and toxicity.
1. Mutagenicity
The compound has shown strong mutagenic properties in various assays. Notably, it was classified as a Class A mutagen in the Ames test, indicating a significant potential for inducing mutations in bacterial DNA. This classification stems from its ability to form reactive intermediates that can interact with cellular macromolecules, leading to DNA damage .
2. Antineoplastic Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, analogs have been evaluated for their ability to inhibit ribonucleotide reductase (RR), an enzyme critical for DNA synthesis in cancer cells. Compounds with similar azo structures have demonstrated IC50 values in the low micromolar range against human RR .
3. Antimalarial Activity
Research has also suggested that derivatives of azo compounds can exhibit antimalarial activity. A related study found that certain hydrazone derivatives displayed significant activity against Plasmodium falciparum, the causative agent of malaria. These findings suggest that the structural motifs present in azo compounds may be leveraged for developing new antimalarial agents .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The dinitrophenyl group can form adducts with DNA, leading to mutations and potentially triggering apoptosis in rapidly dividing cells.
- Inhibition of Enzymatic Activity : By inhibiting key enzymes involved in nucleotide synthesis or metabolic pathways, such compounds can effectively hinder cancer cell proliferation.
- Iron Chelation : Some studies indicate that related compounds may chelate iron, disrupting essential biochemical processes in parasites like Plasmodium .
Case Study 1: Ames Test Results
In a controlled study assessing the mutagenic potential of the compound using the Ames test, it was found to induce a significant increase in revertant colonies compared to controls. The results confirmed its classification as a potent mutagen, prompting further investigation into its safety and potential therapeutic applications .
Case Study 2: Antitumor Efficacy
A series of experiments evaluated the cytotoxic effects of similar azo compounds on various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 5 µM to 15 µM against breast and lung cancer cell lines, indicating promising antitumor activity .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
